(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride

Chiral resolution Enantiomeric purity 2-Aryl pyrrolidine stereochemistry

Procurement of single-enantiomer 2-arylpyrrolidine building blocks often encounters CAS-number confusion with structurally unrelated JNJ-40411813 (CAS 1127498-03-6), risking receipt of incorrect chemical entities. This (R)-configured compound (CAS 1391408-54-0) eliminates that ambiguity with rigorous CAS-level verification and batch-specific analytical documentation (NMR, HPLC, GC). - Defined (R)-stereochemistry essential for sigma receptor and kinase inhibitor SAR; opposite (S)-enantiomer or racemate can exhibit reduced target engagement. - 2-Fluoro-5-CF3 substitution provides distinct electronic (σp CF3≈+0.54) and lipophilic (calc. LogP≈3.27) properties, supporting blood-brain barrier penetration optimization. - Supplied at 95% purity with full characterization; scalable biocatalytic route (>99% ee) available for preclinical supply.

Molecular Formula C11H12ClF4N
Molecular Weight 269.668
CAS No. 1391408-54-0
Cat. No. B591880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
CAS1391408-54-0
Molecular FormulaC11H12ClF4N
Molecular Weight269.668
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)F.Cl
InChIInChI=1S/C11H11F4N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1
InChIKeyWGYMMHPMADAZKR-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine HCl – Chiral Building Block Overview


(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS 1391408-54-0) is a chiral, non-racemic 2-aryl pyrrolidine derivative with the molecular formula C₁₁H₁₂ClF₄N and a molecular weight of 269.67 g/mol, supplied as the hydrochloride salt . The compound features a pyrrolidine ring substituted at the 2-position with a 2-fluoro-5-(trifluoromethyl)phenyl group in the (R)-absolute configuration. It belongs to the broader class of fluorinated 2-arylpyrrolidines, which constitute privileged structural motifs in biologically active compounds and serve as key chiral intermediates in the synthesis of pharmaceutical agents including kinase inhibitors and CNS-targeted therapeutics [1]. Vendors including Bidepharm and Beyotime supply this compound at 95% to 98% purity with batch-specific analytical characterization (NMR, HPLC, GC) available .

Enantiopure building block (R)-configuration at C2 supports stereocontrolled synthesis of 2-aryl pyrrolidines.
N-Functionalization ready Compatible with amide coupling, reductive amination, and urea formation workflows.
Characterization support Batch-specific CoA with NMR, HPLC, GC available for identity and purity verification.

Substitution Risks: (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine HCl


Chiral 2-arylpyrrolidines are not interchangeable at the level of enantiomer, regioisomer, or aryl substitution pattern. The (R)-configuration at the pyrrolidine 2-position is a determinant of biological target engagement, as demonstrated across the 2-arylpyrrolidine pharmacophore class wherein the opposite (S)-enantiomer or racemate can exhibit reduced binding affinity, altered selectivity, or even opposing functional activity at sigma receptors and other CNS targets [1]. The specific 2-fluoro-5-(trifluoromethyl)phenyl substitution pattern imparts distinct electronic (σₚ for CF₃ ≈ +0.54; σₘ for F ≈ +0.34) and lipophilic (calculated LogP ≈ 3.27 for the free base) properties that cannot be replicated by the 3-regioisomer (CAS 2768327-72-4), the des-trifluoromethyl analog, or the 4-chlorophenyl variant used in MSC2530818 . Furthermore, abundant literature confounds this specific CAS registry number with JNJ-40411813 (ADX71149)—a structurally unrelated 1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2(1H)-one, CAS 1127498-03-6)—necessitating rigorous CAS number–level verification during procurement to avoid receiving an incorrect chemical entity [2].

Enantiomer mismatch (S)-enantiomer or racemate may introduce uncontrolled stereochemical variables; may not reproduce target binding profiles reported for (R)-configuration.
Regioisomer mismatch 3-Substituted analog alters N-to-aryl distance and geometry; may not support SAR derived from the 2-aryl pyrrolidine pharmacophore.
CAS integrity risk Cross-reference with JNJ-40411813 (CAS 1127498-03-6) yields a structurally unrelated pyridinone-piperidine; verify CAS 1391408-54-0 at procurement.

Quantitative Differentiation vs. Closest Analogs


Enantiomeric Configuration and CAS Verification

The (R)-enantiomer (target compound, CAS 1391408-54-0 as HCl salt) and the (S)-enantiomer (CAS 1213103-78-6 as free base) are registered as distinct chemical entities with separate CAS numbers, reflecting their non-interchangeable stereochemical identity . The 2-arylpyrrolidine literature establishes that enantiomeric configuration at the pyrrolidine 2-position critically governs biological activity; for example, the (R)- and (S)-enantiomers of 2-arylpyrrolidine-based sigma receptor ligands exhibit distinct binding profiles, with one enantiomer often demonstrating >10-fold higher affinity than its antipode [1]. The general synthetic methodology for enantioenriched 2-arylpyrrolidines via (−)-sparteine-mediated lithiation-Negishi coupling (Campos et al., 2006) yields products with a 96:4 enantiomeric ratio (92% ee), while newer imine reductase biocatalytic methods (Bernhard et al., 2022) achieve >99% ee with full conversion [2][3]. For procurement, the target compound is commercially available from multiple vendors at 95% (Beyotime, Bidepharm) to 98% (Leyan) chemical purity, with NMR, HPLC, and GC characterization data available upon request, whereas no standardized biological assay data directly comparing the (R)- and (S)-enantiomers of this specific substitution pattern were identified in the public literature .

Enantiomer Identity
Reported
Distinct CAS numbers for (R)-HCl and (S)-free base. Reported ee: 92% (sparteine) to >99% (IRED).
Supports enantiomer identity verification; stereochemistry critical for downstream SAR interpretation.
Batch-specific CoA should be reviewed for actual enantiomeric purity.
Chiral resolution Enantiomeric purity 2-Aryl pyrrolidine stereochemistry

Regioisomer Differentiation: 2- vs. 3-Substituted Pyrrolidine

The target compound bears the 2-fluoro-5-(trifluoromethyl)phenyl group at the pyrrolidine 2-position, whereas the 3-substituted regioisomer (CAS 2768327-72-4, 3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride) places the identical aryl group at the pyrrolidine 3-position . This positional difference fundamentally alters the spatial orientation of the aryl pharmacophore relative to the pyrrolidine nitrogen—the 2-substituted isomer positions the aryl ring adjacent to the basic amine (N–C2–Caryl bond angle constrains the aryl group into a distinct conformational space), while the 3-substituted isomer introduces an additional methylene spacer that changes the N-to-aryl distance and dihedral angle [1]. The 2-arylpyrrolidine scaffold is explicitly recognized as a privileged structure in medicinal chemistry, appearing as the core chiral subunit in drug candidates including Larotrectinib (TRK inhibitor) and MSC2530818 (CDK8 inhibitor), both of which require the aryl group at the 2-position for target binding [2]. The 3-substituted regioisomer, conversely, has no documented role in any approved or clinical-stage pharmaceutical to date and represents a distinct chemotype with an unexplored biological profile .

Regioisomer Identity
Class-level
2-substituted vs 3-substituted (CAS 2768327-72-4); identical formula, distinct spatial orientation. 2-substituted scaffold documented in Larotrectinib and MSC2530818; 3-substituted unexplored.
Regioisomer mismatch alters pharmacophore geometry; may not support 2-aryl pyrrolidine SAR.
Class-level inference; no direct comparative biological data available.
Regioisomer Pharmacophore geometry Substitution pattern Synthetic intermediate

Fluorination Pattern and Lipophilicity (LogP)

The target compound's free base (2R)-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine has a calculated LogP of 3.269, reflecting the combined lipophilicity contribution of the ortho-fluoro (π ≈ +0.14) and meta-trifluoromethyl (π ≈ +0.88) substituents on the phenyl ring . By comparison, the des-trifluoromethyl analog (R)-2-(2-fluorophenyl)pyrrolidine (CAS 1228568-65-7; MW 165.21, C₁₀H₁₂FN) has a calculated LogP of approximately 1.9 , representing a >1.3 log unit decrease in lipophilicity. The clinically relevant comparator (S)-2-(4-chlorophenyl)pyrrolidine (CAS 1217651-75-6; MW 181.66, C₁₀H₁₂ClN), a key intermediate in the CDK8 inhibitor MSC2530818, bears a single chlorine substituent (π ≈ +0.71) and also has a lower predicted LogP . The elevated lipophilicity of the target compound, driven by the CF₃ group (one of the most lipophilic substituents in medicinal chemistry), has implications for membrane permeability, plasma protein binding, and metabolic soft spots, and is consistent with the established use of trifluoromethylated pyrrolidine building blocks in optimizing CNS drug candidates where enhanced blood-brain barrier penetration is desired [1].

Lipophilicity (LogP)
Reported
Calc. LogP 3.27 (free base) vs ~1.9 for des-CF3 analog; ΔLogP ≈ +1.3 to +1.4. Higher fluorine count and molecular weight.
Fluorination pattern modulates lipophilicity; relevant for CNS penetration and metabolic stability design.
Calculated values; experimental logD confirmation recommended.
Lipophilicity LogP Fluorine substitution Metabolic stability

Synthetic Utility as Pharmaceutical Intermediate

The 2-aryl pyrrolidine chiral scaffold—of which the target compound is a specific embodiment—is explicitly documented as the core structural subunit in multiple pharmaceutical development programs. Bernhard et al. (2022) demonstrated that chiral 2-aryl-substituted pyrrolidines, including fluorinated variants, are essential intermediates for Larotrectinib (FDA-approved TRK inhibitor) and MSC2530818 (CDK8 inhibitor, IC₅₀ = 2.6 nM), with the biocatalytic synthesis achieving >99% conversion and >99% enantiomeric excess at 18 g/L substrate loading [1]. Kuznecovs et al. (2020) reported the use of fluoropyrrolidine derivatives—specifically citing the utility of compounds structurally related to the target—in the synthesis of fluorinated sigma-1 receptor modulator E1R derivatives [2]. The Campos et al. (2006) methodology established a general route to enantioenriched 2-aryl-N-Boc-pyrrolidines with consistent 96:4 enantiomeric ratio, applicable to diverse aryl bromides including fluorinated phenyl derivatives, providing the synthetic foundation for accessing the target compound class with high stereochemical fidelity [3]. In contrast, the 3-substituted regioisomer (CAS 2768327-72-4) and the (S)-enantiomer with this specific fluorination pattern lack any peer-reviewed documentation of utility in pharmaceutical intermediate synthesis, representing procurement risk for programs built on the 2-(R)-aryl pyrrolidine pharmacophore [4].

Synthetic Precedent
Reported
≥3 published pharmaceutical applications for 2-(R)-aryl pyrrolidine scaffold (Larotrectinib, MSC2530818, sigma-1 modulators); 0 documented for 3-regioisomer. Biocatalytic process achieves >99% ee, 91% yield.
Documented synthetic utility supports procurement for medicinal chemistry; regioisomer lacks precedent.
Literature survey through 2022; scaffold-level support.
Drug intermediate TRK inhibitor Sigma-1 receptor Biocatalysis

CAS Integrity Alert: JNJ-40411813 Misidentification

Multiple vendor websites and secondary sources incorrectly cross-reference (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS 1391408-54-0) as being synonymous with JNJ-40411813/ADX71149 [1]. This is factually incorrect: JNJ-40411813 is 1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2(1H)-one (CAS 1127498-03-6; MW 344.17; C₂₀H₂₅ClN₂O), a structurally unrelated mGlu2 receptor positive allosteric modulator with an in vitro EC₅₀ of 147 ± 42 nM in [³⁵S]GTPγS binding assays and 64 ± 29 nM in Ca²⁺ mobilization assays [2]. The two compounds share no structural overlap beyond both being organic molecules containing fluorine atoms—JNJ-40411813 is a pyridinone-piperidine hybrid, whereas CAS 1391408-54-0 is a 2-arylpyrrolidine hydrochloride salt [3]. This widespread misattribution creates a material procurement risk: an order placed for CAS 1391408-54-0 under the assumption it is JNJ-40411813 will yield a compound with no validated mGlu2 PAM activity, while an order for CAS 1127498-03-6 that relies on vendor cross-references to 1391408-54-0 may result in receipt of an incorrect chemical entity [1].

CAS Misidentification
Reported
CAS 1391408-54-0 is not JNJ-40411813 (CAS 1127498-03-6). JNJ-40411813 is a pyridinone-piperidine mGlu2 PAM; no structural similarity (0% Tanimoto).
CAS verification essential; vendor cross-references may conflate unrelated compounds.
Procurement must use CAS 1391408-54-0, not JNJ-40411813.
CAS registry integrity Chemical identity verification Procurement quality control JNJ-40411813

Recommended Application Scenarios


CNS-Targeted SAR Building Block

This compound is optimally deployed as a single-enantiomer starting material for synthesizing libraries of N-functionalized 2-aryl pyrrolidines targeting CNS receptors. The defined (R)-stereochemistry, combined with the electron-withdrawing, high-lipophilicity 2-fluoro-5-CF₃-phenyl substituent (calc. LogP ≈ 3.27), supports SAR campaigns where modulation of physicochemical properties—particularly increasing LogP for blood-brain barrier penetration—is a design objective [1]. The documented utility of the 2-aryl pyrrolidine scaffold in sigma receptor ligand development, where enantiomeric configuration is a known determinant of binding affinity and functional activity, makes this specific enantiomer a rational selection for hit-to-lead programs targeting σ₁ or σ₂ receptors [2].

Intermediate for Larotrectinib and MSC2530818 Analogues

The 2-(R)-aryl pyrrolidine core is the essential chiral subunit in the TRK inhibitor Larotrectinib and the CDK8 inhibitor MSC2530818 (IC₅₀ = 2.6 nM) [1]. Researchers engaged in kinase inhibitor medicinal chemistry can utilize this building block to construct analogs with altered aryl substitution patterns for patent expansion or resistance-profile optimization. The established biocatalytic synthetic methodology (imine reductase, >99% ee, up to 91% yield) provides a scalable route for process chemistry groups transitioning from discovery to preclinical supply, with the 2-fluoro-5-CF₃ substitution offering a differentiated IP position relative to the 2,5-difluorophenyl (Larotrectinib) and 4-chlorophenyl (MSC2530818) variants [1].

Sigma-1 Receptor Modulator Precursor

Building on the work of Kuznecovs et al. (2020), who demonstrated the synthesis of fluorinated sigma-1 receptor modulator E1R derivatives using fluoropyrrolidine intermediates, this compound can serve as a starting material for generating novel sigma-1 ligands [1]. The trifluoromethyl group is well-established to enhance metabolic stability by blocking CYP450-mediated oxidation at the para-position of the phenyl ring, while the ortho-fluoro substituent can modulate the pKa of the proximal pyrrolidine nitrogen through inductive effects, potentially fine-tuning the basicity-dependent pharmacology of the resulting ligands [2].

Chiral Purity Reference Standard

Given the availability of both (R)-enantiomer (CAS 1391408-54-0) and (S)-enantiomer (CAS 1213103-78-6) as distinct commercial products with batch-specific purity documentation (95–98% with NMR, HPLC, GC characterization) [1], this compound pair constitutes an ideal system for developing and validating chiral HPLC or SFC methods for enantiomeric purity determination of 2-aryl pyrrolidine drug substances and intermediates. The established method for absolute configuration assignment of 2-arylpyrrolidines via Mosher's amide NMR analysis (Vidal et al., 2007) provides an orthogonal analytical framework for verifying the stereochemical integrity of procured material [2].

Application
Selection Property
Validation Focus
CNS-targeted SAR building block
Enantiopure (R)-configuration; high-lipophilicity substituent
Verify stereochemical integrity and lipophilicity for SAR interpretation
Kinase inhibitor intermediate synthesis
2-(R)-aryl pyrrolidine scaffold matching Larotrectinib/MSC2530818 core
Confirm enantiomeric excess and compatibility with N-functionalization methods
Sigma-1 receptor modulator precursor
Fluorinated pyrrolidine with CF3 for metabolic stability and basicity modulation
Assess receptor binding and functional activity in sigma receptor assays
Chiral purity reference standard
Availability of both enantiomers with batch-specific CoA
Develop chiral HPLC/SFC methods for enantiomeric purity determination
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